Boc-7-aminoheptanoic acid

Catalog No.
S666743
CAS No.
60142-89-4
M.F
C11H13N3O5
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-7-aminoheptanoic acid

CAS Number

60142-89-4

Product Name

Boc-7-aminoheptanoic acid

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

Molecular Formula

C11H13N3O5

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

WMZTYIRRBCGARG-SECBINFHSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCCC(=O)O

Synonyms

D-Glutamicacid-gamma-4-nitroanilide;60133-17-7;H-D-Glu(pNA)-OH;AC1OF0UH;ZINC4069929;AKOS015910598;FT-0640661;I14-40811;(2R)-2-amino-5-(4-nitroanilino)-5-oxopentanoicacid

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)[O-])[NH3+])[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CC[C@H](C(=O)[O-])[NH3+])[N+](=O)[O-]

Peptide Synthesis:

7-((tert-Butoxycarbonyl)amino)heptanoic acid, also known as N-Boc-7-aminoheptanoic acid or Boc-7-Ah, is a valuable building block in peptide synthesis. The "tert-butoxycarbonyl" (Boc) group serves as a protecting group for the amine functionality, allowing for selective modification of other parts of the peptide chain. Once the desired peptide sequence is constructed, the Boc group can be removed under specific conditions to reveal the free amine, enabling peptide cyclization or conjugation to other biomolecules [].

Here are some examples of its use in peptide synthesis:

  • Preparation of bioactive peptides: Boc-7-Ah has been used to synthesize various bioactive peptides, including antimicrobial peptides and neuropeptides [, ].
  • Development of therapeutic agents: Researchers are exploring the potential of Boc-7-Ah-containing peptides as therapeutic agents for various diseases, such as cancer and neurodegenerative disorders [].

Chemical Biology:

Due to its unique chemical properties, 7-((tert-Butoxycarbonyl)amino)heptanoic acid finds applications in various chemical biology studies. It can be used:

  • As a probe for protein-protein interactions: By attaching a fluorescent or biotin tag to Boc-7-Ah, researchers can study protein-protein interactions by monitoring the binding of the modified molecule to target proteins.
  • To investigate cellular processes: Boc-7-Ah can be incorporated into cell-penetrating peptides, allowing researchers to deliver specific cargo molecules into cells for studying various cellular processes.

Material Science:

Research is exploring the potential of 7-((tert-Butoxycarbonyl)amino)heptanoic acid in material science applications:

  • Development of biocompatible materials: The molecule's unique structure and properties are being investigated for creating biocompatible materials for drug delivery and tissue engineering applications.
  • Design of self-assembling structures: Researchers are exploring the self-assembling properties of Boc-7-Ah derivatives for the development of novel nanomaterials with potential applications in electronics and sensors.

Boc-7-aminoheptanoic acid, also known as N-(tert-butoxycarbonyl)-7-aminoheptanoic acid, is a compound with the molecular formula C12H23NO4 and a molecular weight of 245.3 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the heptanoic acid chain. This modification enhances its stability and solubility, making it particularly useful in peptide synthesis and other biochemical applications. The compound has a CAS number of 60142-89-4 and is recognized for its role in facilitating the formation of peptide bonds in solid-phase synthesis methodologies .

, primarily involving the formation of amide bonds. The terminal carboxylic acid group can react with primary amine groups in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to yield stable amides . This property is crucial for constructing peptides and other complex organic molecules.

While specific biological activity data for Boc-7-aminoheptanoic acid is limited, its derivatives and related compounds have been investigated for their potential roles in drug design and development. The incorporation of amino acids into peptide sequences can enhance biological activity, stability, and specificity towards biological targets. As a building block in peptide synthesis, Boc-7-aminoheptanoic acid may contribute to the pharmacological properties of peptides derived from it.

The synthesis of Boc-7-aminoheptanoic acid typically involves several steps:

  • Protection of Amino Group: The amino group of 7-aminoheptanoic acid is protected using tert-butoxycarbonyl chloride.
  • Purification: The resulting Boc-protected amino acid is purified through crystallization or chromatography.
  • Characterization: The compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Additionally, Boc-7-aminoheptanoic acid can be synthesized via solid-phase peptide synthesis techniques, where it serves as a key intermediate in assembling longer peptide chains .

Boc-7-aminoheptanoic acid is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides through solid-phase methods.
  • Research: In proteomics and biochemical studies to explore protein interactions and functions.
  • Drug Development: As a precursor for designing bioactive peptides that may serve therapeutic purposes.

Boc-7-aminoheptanoic acid shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
7-Aminoheptanoic AcidC7H15NO2Unprotected form; used directly in some syntheses
N-Boc-6-aminohexanoic AcidC11H21NO4Shorter carbon chain; different properties
N-Boc-8-aminooctanoic AcidC13H25NO4Longer carbon chain; alters hydrophobicity
N-Boc-LysineC12H22N2O4Contains an additional amino group; versatile

Boc-7-aminoheptanoic acid is unique due to its specific chain length and the presence of the tert-butoxycarbonyl protecting group, which provides distinct advantages in peptide synthesis compared to its analogs. Its structural characteristics allow for enhanced stability during reactions, making it a valuable compound in organic chemistry and biochemistry applications .

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-[(tert-Butoxycarbonyl)amino]heptanoic acid

Dates

Modify: 2023-08-15

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